3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4) Metabolic Stability Comparison vs. Triazolopyrimidine Analogs in Antimalarial Development
In a head-to-head scaffold comparison for antimalarial development, isoxazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) exhibited more rapid in vivo metabolism than triazolopyrimidine counterparts [1]. This metabolic instability resulted in pharmacokinetic profiles that were inconsistent with the target product profile goal of single-dose malaria treatment. While this specific metabolic difference represents a liability for antimalarial monotherapy, it simultaneously defines a critical differentiation point for researchers: the isoxazolopyrimidine scaffold (including the 3-methyl substituted core represented by CAS 68571-74-4) offers faster clearance kinetics compared to triazolopyrimidines, which may be advantageous in applications where prolonged exposure is undesirable or where rapid systemic elimination is required [1].
| Evidence Dimension | In vivo metabolic stability and pharmacokinetic half-life |
|---|---|
| Target Compound Data | Rapidly metabolized in vivo; PK data inconsistent with single-dose treatment goal |
| Comparator Or Baseline | Triazolopyrimidine-based PfDHODH inhibitors |
| Quantified Difference | Qualitative: isoxazolopyrimidines exhibit more rapid metabolism than triazolopyrimidines; quantitative half-life values not specified in primary source |
| Conditions | In vivo antimalarial efficacy models; PfDHODH enzyme inhibition context |
Why This Matters
Researchers selecting between isoxazolopyrimidine and triazolopyrimidine cores must account for divergent metabolic clearance rates, as this directly impacts dosing frequency, exposure duration, and suitability for specific therapeutic indications.
- [1] Kokate, A.A.; et al. Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity. ACS Omega 2018, 3, 9194–9202. View Source
